Esonarimod, chemically known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, is a novel compound developed primarily as an antirheumatic agent. This compound belongs to a class of drugs that target inflammatory pathways, making it significant in the treatment of autoimmune diseases such as rheumatoid arthritis. Esonarimod operates through modulation of the immune response, thereby alleviating symptoms associated with chronic inflammation.
Esonarimod exhibits significant biological activity as an antirheumatic drug. It has been shown to influence various inflammatory markers and pathways, contributing to its therapeutic effects in conditions like rheumatoid arthritis. Studies indicate that both enantiomers of esonarimod possess similar antirheumatic activities, suggesting that the specific stereochemistry may not dramatically affect its efficacy . Furthermore, metabolites of esonarimod have been identified in preclinical studies, providing insights into its metabolic pathway and potential effects on human health.
The synthesis of esonarimod has been optimized for efficiency. The process begins with the formation of an intermediate through Friedel-Crafts acylation followed by Michael addition:
This method not only provides high yields but also minimizes the need for complex purification steps, making it suitable for large-scale production .
Esonarimod is primarily applied in the treatment of autoimmune disorders, particularly rheumatoid arthritis. Its ability to modulate immune responses makes it a valuable therapeutic agent in managing chronic inflammation and pain associated with these conditions. Additionally, ongoing research explores its potential applications in other inflammatory diseases and conditions characterized by immune dysregulation.
Interaction studies involving esonarimod have focused on its metabolic pathways and interactions with various enzymes. Notably, research has highlighted the role of flavin-containing monooxygenases in the oxidation processes involving esonarimod metabolites. Understanding these interactions is crucial for predicting drug behavior in clinical settings and assessing potential side effects or drug-drug interactions .
Esonarimod shares structural similarities with several compounds used in treating rheumatic and inflammatory diseases. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methotrexate | Similar anti-inflammatory properties | Antimetabolite affecting folate metabolism |
Sulfasalazine | Contains sulfonamide group | Combination therapy for inflammatory bowel disease |
Leflunomide | Pyrimidine derivative | Inhibits dihydroorotate dehydrogenase |
Adalimumab | Monoclonal antibody targeting TNF-alpha | Biologic therapy with different mechanism |
Tofacitinib | Janus kinase inhibitor | Oral medication with unique action on cytokine signaling |
Esonarimod's unique structure allows it to interact specifically with certain pathways involved in inflammation, distinguishing it from other compounds that may target broader or different mechanisms.
The (R)-enantiomer of esonarimod is formally named (R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center located on the second carbon of the butanoic acid backbone.
Key structural features include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
Molecular Formula | C₁₄H₁₆O₄S |
Molecular Weight | 280.34 g/mol |
CAS Registry Number | 101973-77-7 (racemic mixture) |
The compound's stereochemistry significantly influences its spatial arrangement, as evidenced by the distinct InChIKey (YRSSFEUQNAXQMX-UHFFFAOYSA-N), which encodes molecular structure but not stereochemical information.
The racemic mixture of esonarimod contains equal proportions of (R)- and (S)-enantiomers. Despite the chiral center, preclinical studies demonstrate no significant difference in pharmacological activity between enantiomers. Both forms exhibit equivalent potency in:
Table 2: Racemic vs. Enantiopure Comparison
Parameter | Racemic Form | (R)-Enantiomer |
---|---|---|
Synthetic Complexity | Two-step synthesis | Requires chiral resolution |
Biological Activity | IC₅₀ = 12 μM (IL-1β inhibition) | IC₅₀ = 12 μM (IL-1β inhibition) |
Metabolic Stability | Hepatic S-oxidation | Identical metabolic pathway |
This equivalence suggests the chiral center does not substantially impact target binding or pharmacokinetics, potentially simplifying manufacturing processes for research applications.
The racemic mixture holds CAS registry 101973-77-7, while no distinct CAS number exists for the (R)-enantiomer in public databases. Regulatory status falls under research chemicals, with the following classifications:
Table 3: Regulatory and Safety Information
Category | Specification |
---|---|
GHS Hazard Statements | H302 (Harmful if swallowed) |
H315 (Skin irritation) | |
H319 (Eye irritation) | |
H335 (Respiratory irritation) | |
Precautionary Codes | P261 (Avoid inhalation) |
P305+P351+P338 (Eye exposure) | |
Storage Requirements | Ambient temperature |
The compound's discontinued clinical development limits its regulatory status to laboratory use guidelines rather than therapeutic product regulations.